

# A Technical Guide to the Structural Analysis of N-Propionyl-Val-Cit-OH

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## Compound of Interest

Compound Name: Acid-propionylamino-Val-Cit-OH

Cat. No.: B14751381

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## Introduction

N-Propionyl-Val-Cit-OH is a synthetic dipeptide derivative of significant interest in the field of bioconjugation and targeted therapeutics. It belongs to the class of enzyme-cleavable linkers, which are critical components in the design of Antibody-Drug Conjugates (ADCs). The core of this molecule consists of a valine (Val) and a citrulline (Cit) amino acid residue, forming a specific recognition sequence for the lysosomal protease Cathepsin B.[1][2] This targeted cleavage is essential for the site-specific release of cytotoxic payloads within tumor cells, a mechanism that enhances therapeutic efficacy while minimizing systemic toxicity.[3][4]

This technical guide provides a comprehensive overview of the structural analysis of N-Propionyl-Val-Cit-OH, its biological mechanism of action, and the experimental protocols required for its characterization.

**Note on Chemical Identity:** The compound is listed by vendors under CAS Number 2098907-84-5.[5][6] However, there is a discrepancy in the reported chemical structure associated with this CAS number. For the purposes of this guide, we will assume the structure to be N-Propionyl-L-Valyl-L-Citrulline, as implied by its name. This structure consists of a propionyl group (CH<sub>3</sub>CH<sub>2</sub>CO-) capping the N-terminus of the Val-Cit dipeptide.

## Physicochemical and Structural Data

A complete structural elucidation relies on a combination of analytical techniques. The fundamental properties of the target molecule are summarized below.

Property	Data	Source
Systematic Name	(2S)-2-[[[(2S)-2-(propanoylamino)-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid	IUPAC Naming
Common Names	Acid-propionylamino-Val-Cit-OH, Propionyl-Val-Cit-OH	Vendor Data[5]
CAS Number	2098907-84-5	Vendor Data[5][6]
Molecular Formula	C <sub>14</sub> H <sub>26</sub> N <sub>4</sub> O <sub>5</sub>	Calculated
Molecular Weight	330.38 g/mol	Calculated
Solubility	Expected to be soluble in water and polar organic solvents like DMSO and DMF.	Inferred[7][8]
Purity	Typically >95% via HPLC	Vendor Data[8]

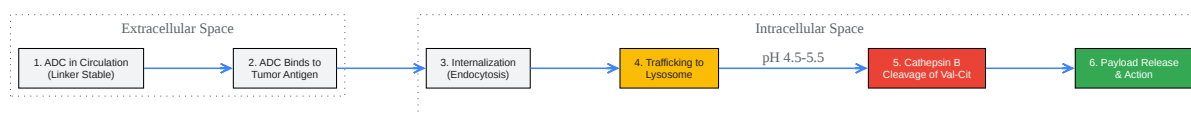
## Biological Mechanism of Action: The Val-Cit Linker in ADCs

The Val-Cit dipeptide is a well-established substrate for Cathepsin B, a cysteine protease that is often overexpressed in the lysosomes of tumor cells.[2] In the context of an ADC, the linker remains stable in systemic circulation but is efficiently cleaved upon internalization of the ADC into a target cancer cell.[3] This process triggers the release of the conjugated cytotoxic payload.

The cleavage mechanism involves several orchestrated steps:

- **ADC Internalization:** The ADC binds to a target antigen on the cancer cell surface and is internalized, typically via endocytosis.
- **Lysosomal Trafficking:** The ADC-antigen complex is trafficked to the lysosome.

- **Enzymatic Cleavage:** The acidic environment of the lysosome (pH 4.5-5.5) provides optimal conditions for Cathepsin B activity.[1] The enzyme recognizes and hydrolyzes the peptide bond on the C-terminal side of the citrulline residue.
- **Payload Release:** If a self-immolative spacer (like p-aminobenzyl carbamate, PABC) is present between the linker and the drug, this initial cleavage initiates a cascade of electronic rearrangements that results in the release of the unmodified, active drug.[9][10]



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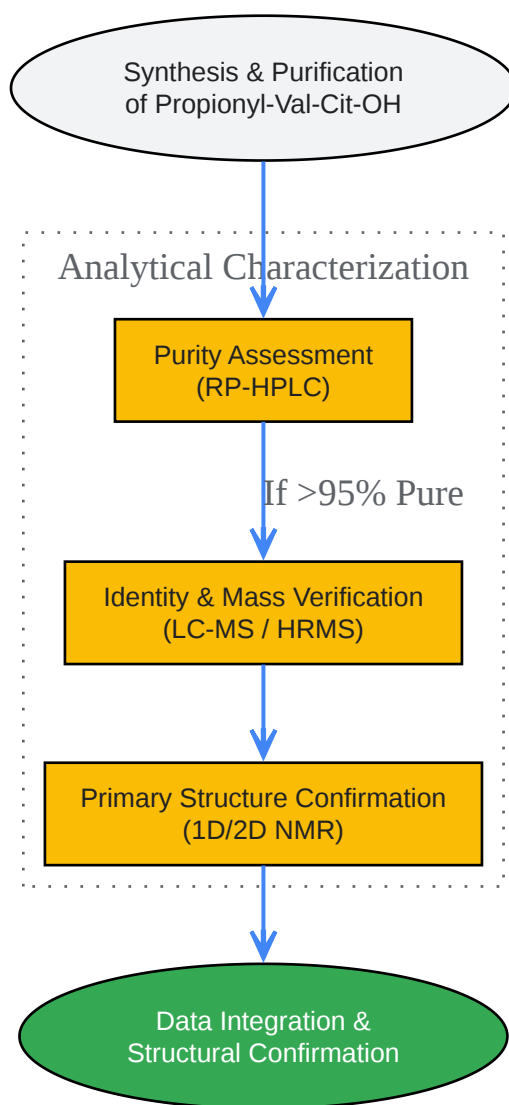
**Caption:** ADC internalization and lysosomal payload release pathway.

## Experimental Protocols for Structural Analysis

A multi-faceted analytical approach is required to confirm the identity, purity, and structure of N-Propionyl-Val-Cit-OH.[11]

## Workflow for Structural Characterization

The logical flow for analyzing the peptide derivative involves sequential confirmation of its properties, from basic identity to detailed structural features.



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**Caption:** Experimental workflow for structural characterization.

## Protocol 1: Purity Determination by RP-HPLC

Objective: To assess the purity of the synthesized peptide derivative.<sup>[12]</sup>

Materials:

- N-Propionyl-Val-Cit-OH sample
- Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

- Solvent B: 0.1% TFA in Acetonitrile (ACN)
- RP-HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5  $\mu$ m)
- UV Detector

#### Methodology:

- Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., 50:50 Water:ACN).
- Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
- Inject 10-20  $\mu$ L of the sample solution.
- Elute the sample using a linear gradient, for example:
  - 5% to 95% Solvent B over 30 minutes.
- Maintain a constant flow rate (e.g., 1.0 mL/min).
- Monitor the elution profile at 214 nm and 280 nm.
- Calculate purity by integrating the peak area of the main product relative to the total peak area.

## Protocol 2: Identity Confirmation by LC-MS

Objective: To confirm the molecular weight and primary sequence of the peptide.[\[13\]](#)[\[14\]](#)

#### Materials:

- HPLC-purified sample
- LC-MS system (e.g., coupled to an ESI or MALDI source)
- Solvents and column as described in the HPLC protocol.

#### Methodology:

- Perform chromatographic separation as described in the RP-HPLC protocol.
- Divert the column eluent directly into the mass spectrometer source.
- Acquire mass spectra in positive ion mode. The expected  $[M+H]^+$  ion for  $C_{14}H_{26}N_4O_5$  is  $m/z$  331.19.
- To confirm the sequence, perform tandem MS (MS/MS) analysis.
- Select the precursor ion ( $m/z$  331.19) for fragmentation (e.g., via collision-induced dissociation).
- Analyze the resulting fragment ions (b- and y-ions) to verify the Val-Cit connectivity and the presence of the N-terminal propionyl group.

## Protocol 3: Structural Elucidation by NMR Spectroscopy

Objective: To unambiguously determine the covalent structure and stereochemistry of the molecule.[\[12\]](#)[\[15\]](#)

Materials:

- Lyophilized, highly pure sample (>5 mg)
- NMR-grade deuterated solvent (e.g., DMSO- $d_6$  or  $D_2O$ )
- High-field NMR spectrometer (e.g., 500 MHz or higher)

Methodology:

- Dissolve the sample in the chosen deuterated solvent to a final concentration of 5-10 mM.
- Acquire a 1D  $^1H$  spectrum to observe proton chemical shifts and coupling constants. Key expected regions include the amide protons ( $\delta$  ~7-9 ppm), alpha-protons ( $\delta$  ~4-5 ppm), and aliphatic side-chain protons ( $\delta$  ~0.8-3.5 ppm).[\[15\]](#)
- Acquire a 1D  $^{13}C$  spectrum to identify all unique carbon environments.
- Perform 2D NMR experiments for complete assignment:

- COSY (Correlation Spectroscopy): To establish proton-proton spin coupling networks within each amino acid residue.
- TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.[15]
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is critical for sequencing and confirming the propionyl cap.

## Conclusion

N-Propionyl-Val-Cit-OH is a precisely engineered molecule designed for specific enzymatic cleavage in ADCs. Its structural integrity is paramount to its function. A rigorous analytical workflow combining chromatography (HPLC) and spectroscopy (MS, NMR) is essential for its complete characterization.[11] The protocols and data presented in this guide provide a framework for researchers to verify the structure, purity, and ultimately, the biological competence of this critical ADC linker component.

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